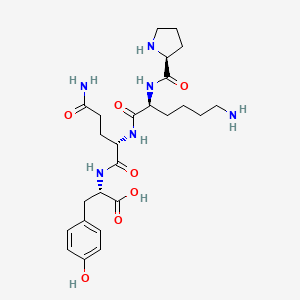
10-(3,5-Diacetylanilino)-10-oxodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,5-Diacetylanilino)-10-oxodecanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes an anilino group substituted with acetyl groups at the 3 and 5 positions, and a decanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid typically involves the following steps:
Formation of 3,5-Diacetylaniline: This can be achieved through the acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Decanoic Acid: The 3,5-diacetylaniline is then coupled with decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3,5-Diacetylanilino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-(3,5-Diacetylanilino)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The decanoic acid backbone may facilitate membrane permeability, enhancing the compound’s bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diacetylaniline: A precursor in the synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid.
Decanoic Acid: The backbone structure of the compound.
Quinone Imines: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combined structural features of an anilino group with acetyl substitutions and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
489476-21-3 |
|---|---|
Formule moléculaire |
C20H27NO5 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
10-(3,5-diacetylanilino)-10-oxodecanoic acid |
InChI |
InChI=1S/C20H27NO5/c1-14(22)16-11-17(15(2)23)13-18(12-16)21-19(24)9-7-5-3-4-6-8-10-20(25)26/h11-13H,3-10H2,1-2H3,(H,21,24)(H,25,26) |
Clé InChI |
RONHYDSOWOYGOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
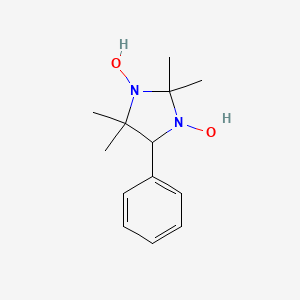
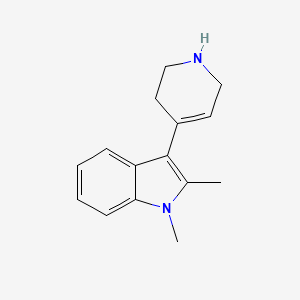
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
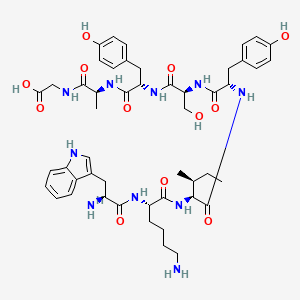
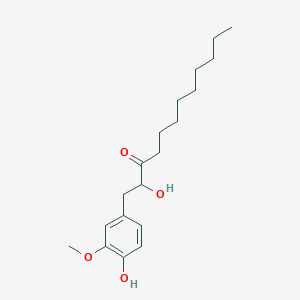
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
